(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide
Overview
Description
Azido-PEG5-Ala-Ala-Asn-PAB is a unique peptide cleavable ADC linker for antibody-drug-conjugation. The Azido group is very reactive toward DBCO, BCN or other Alkyne groups for click chemistry. The hydrophilic PEG spacer increases the solubility in aqueous media.
Mechanism of Action
Target of Action
Azido-PEG5-Ala-Ala-Asn-PAB, also known as (2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide, is primarily used in the field of antibody-drug conjugation . The primary targets of this compound are specific antigens on cancer cells that the antibody component of the conjugate is designed to recognize and bind to .
Mode of Action
The compound acts as a linker between the antibody and the drug in an antibody-drug conjugate . The azido group in the compound is very reactive towards DBCO, BCN, or other alkyne groups, a reaction known as click chemistry . This allows the compound to form a stable bond with the drug molecule, while the other end of the compound is attached to the antibody .
Biochemical Pathways
Once the antibody-drug conjugate is administered, the antibody component guides the conjugate to the cancer cells, where it binds to the specific antigen . The entire conjugate is then internalized by the cell, where the drug is released to exert its cytotoxic effect . The release of the drug is facilitated by the cleavable nature of the Azido-PEG5-Ala-Ala-Asn-PAB linker .
Pharmacokinetics
The pharmacokinetics of Azido-PEG5-Ala-Ala-Asn-PAB are largely determined by the properties of the antibody-drug conjugate it forms part of . The polyethylene glycol (PEG) spacer in the compound increases its aqueous solubility, which can enhance the bioavailability of the conjugate . The exact absorption, distribution, metabolism, and excretion (adme) properties would depend on the specific antibody and drug used in the conjugate .
Result of Action
The result of the action of Azido-PEG5-Ala-Ala-Asn-PAB is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody, the compound helps to increase the selectivity of the drug, reducing its effects on healthy cells . This can lead to improved treatment outcomes and reduced side effects .
Action Environment
The action of Azido-PEG5-Ala-Ala-Asn-PAB can be influenced by various environmental factors. For example, the stability of the compound and the antibody-drug conjugate may be affected by factors such as temperature and pH . Furthermore, the efficacy of the conjugate can be influenced by the expression level of the target antigen on the cancer cells .
Biochemical Analysis
Biochemical Properties
Azido-PEG5-Ala-Ala-Asn-PAB plays a significant role in biochemical reactions, particularly in the formation of antibody-drug conjugates It interacts with various enzymes and proteins during this process
Molecular Mechanism
The molecular mechanism of action of Azido-PEG5-Ala-Ala-Asn-PAB involves its role as a linker in the formation of antibody-drug conjugates . It binds to the antibody and the cytotoxic drug, facilitating their conjugation
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O11/c1-21(34-27(41)7-9-45-11-13-47-15-17-49-18-16-48-14-12-46-10-8-33-38-32)28(42)35-22(2)29(43)37-25(19-26(31)40)30(44)36-24-5-3-23(20-39)4-6-24/h3-6,21-22,25,39H,7-20H2,1-2H3,(H2,31,40)(H,34,41)(H,35,42)(H,36,44)(H,37,43)/t21-,22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDSKCFISZTBMN-HWBMXIPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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